

In-depth Technical Guide: The Elusive Case of C6H7N3O4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of chemical compounds, the molecular formula C6H7N3O4 presents a challenging enigma. Despite extensive searches across prominent chemical databases, including PubChem, ChemSpider, and Chemicalize, no specific, well-characterized compound with this exact formula has been identified. This technical guide addresses the current state of knowledge—or lack thereof—regarding C6H7N3O4 and outlines a theoretical framework for approaching such a molecule should it be synthesized or discovered in the future. While concrete experimental data and established signaling pathways are absent, this document serves as a roadmap for potential research and development.

Molecular Weight and Isomeric Landscape

The theoretical molecular weight of a compound with the formula C6H7N3O4 can be calculated based on the atomic masses of its constituent elements:

Element	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon (C)	6	12.011	72.066
Hydrogen (H)	7	1.008	7.056
Nitrogen (N)	3	14.007	42.021
Oxygen (O)	4	15.999	63.996
Total	185.139		

The absence of known compounds with this formula suggests that its isomers may be unstable or have not yet been synthesized or isolated. The structural possibilities for C₆H₇N₃O₄ are numerous, encompassing a wide range of functional groups and ring systems. Potential structural isomers could include derivatives of nitro-aminopyrimidines, nitropyridines with amino and carboxyl groups, or various other heterocyclic systems.

Hypothetical Structures and Potential Research Directions

Given the elemental composition, several classes of compounds could theoretically exist with the molecular formula C₆H₇N₃O₄. Below are some hypothetical structural motifs that could serve as starting points for synthetic exploration and biological evaluation.

Nitro-substituted Aminopyrimidines

One plausible structural class is that of a pyrimidine ring with nitro and amino substituents, along with additional carbon-containing groups. For instance, a methyl-nitro-aminouracil derivative could fit the molecular formula.

Functionalized Nitropyridines

Another possibility is a pyridine ring bearing a nitro group, an amino group, and a carboxylic acid or ester functionality. The relative positions of these substituents would give rise to a multitude of isomers, each with potentially distinct chemical and biological properties.

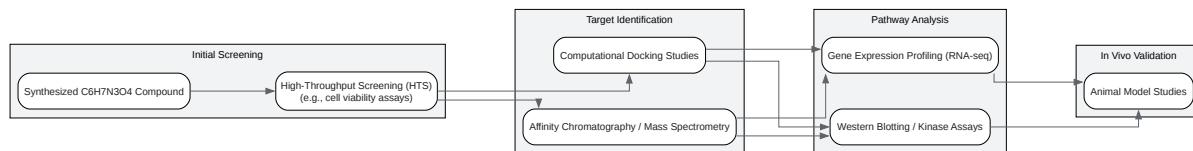
Postulated Experimental Protocols

Should a compound with the molecular formula C₆H₇N₃O₄ be synthesized, a series of standard experimental protocols would be necessary for its characterization and evaluation.

Synthesis and Purification

- Synthetic Strategy: The synthetic route would be highly dependent on the target isomer. For a hypothetical nitro-aminopyrimidine derivative, a potential starting point could be the nitration and subsequent amination of a suitable pyrimidine precursor.
- Purification: Purification of the synthesized compound would likely involve techniques such as recrystallization, column chromatography (e.g., silica gel or reversed-phase), and potentially preparative high-performance liquid chromatography (HPLC) to isolate the desired isomer in high purity.

Structural Characterization


- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial to confirm the molecular formula C₆H₇N₃O₄.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the precise connectivity and arrangement of atoms within the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would further aid in assigning the structure.
- Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such as nitro (NO₂), amino (NH₂), and carbonyl (C=O) groups.
- X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous determination of the three-dimensional molecular structure.

Potential Signaling Pathways and Biological Activities: A Theoretical Perspective

The biological activity of a novel compound is inherently speculative. However, based on the functional groups present in hypothetical C₆H₇N₃O₄ isomers, we can postulate potential biological targets and signaling pathways.

The presence of nitro and amino groups on a heterocyclic scaffold is a common feature in various bioactive molecules, including some with anticancer or antimicrobial properties. These functionalities can participate in hydrogen bonding and other interactions with biological macromolecules.

A logical workflow for investigating the biological effects of a newly synthesized C₆H₇N₃O₄ compound is depicted below.

[Click to download full resolution via product page](#)

Caption: Hypothetical workflow for biological evaluation of a C₆H₇N₃O₄ compound.

Conclusion

The molecular formula C₆H₇N₃O₄ currently represents a void in the known chemical space. This guide has provided a theoretical framework for the molecular weight, potential isomeric structures, and a roadmap for the experimental characterization and biological evaluation of any future compound with this formula. The synthesis and investigation of C₆H₇N₃O₄ isomers could unveil novel chemical entities with interesting biological activities, offering new avenues for research and drug development. The scientific community is encouraged to explore this uncharted territory, as the next significant discovery may lie within this very molecular formula.

- To cite this document: BenchChem. [In-depth Technical Guide: The Elusive Case of C₆H₇N₃O₄]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104521#molecular-formula-c6h7n3o4-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com